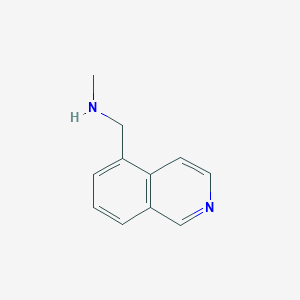

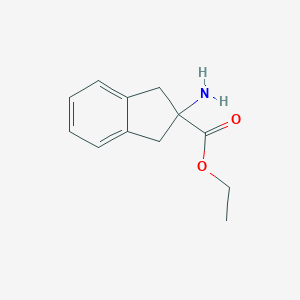

1-(isoquinolin-5-yl)-N-methylmethanamine

Vue d'ensemble

Description

The compound "1-(isoquinolin-5-yl)-N-methylmethanamine" is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinolines and their derivatives are known for their presence in various natural products and pharmaceuticals. They often exhibit a wide range of biological activities, including interactions with dopamine receptors and adrenoceptors, which makes them of interest in medicinal chemistry and drug development .

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine has been studied, leading to the formation of tetrahydroisoquinolinones with pharmacological interest . An improved synthesis method for 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines involves aluminum hydride reduction of cyano derivatives . Additionally, base-promoted regiospecific synthesis from ortho-formyl-arylketones and aryl/(het)arylmethanamines has been described, which allows for the creation of diverse isoquinoline structures . These methods highlight the versatility and adaptability of synthetic approaches to isoquinoline derivatives.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be complex, with various substituents affecting their configuration and properties. For example, N-methyl-1,2-dihydro-2-benzoylmethylenequinolines exhibit configurational dissimilarity with their unmethylated congeners, which is evident in their crystalline and solution states . The introduction of a methyl group at specific positions can significantly alter the molecular conformation and, consequently, the biological activity of these compounds.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo a range of chemical reactions. For instance, the photochemically induced cyclization of certain precursors can lead to the synthesis of complex structures like 1-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinolines . The reactivity of these compounds can be harnessed for various organic transformations, contributing to the synthesis of pharmacologically relevant molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For example, the protonation behavior of aminomethyl-THIQs has been investigated, showing that these compounds are substantially monoprotonated at physiological pH . The introduction of N-methyl groups can enhance the potency of certain derivatives as dopamine D-1 antagonists . Moreover, the cytotoxicity and cellular uptake of these compounds can be modulated by different substituents, as seen in studies of derivatives with potential neurotoxicity .

Applications De Recherche Scientifique

Pharmacological and SAR Activities

Research on natural isoquinoline alkaloids, including those similar in structure to "1-(isoquinolin-5-yl)-N-methylmethanamine," has identified over 200 biologically active compounds with confirmed antimicrobial, antibacterial, antitumor, and other activities. Isoquinoline N-oxides alkaloids, derived from different plant species, show significant potential in drug discovery due to their structure-activity relationships (SAR) and predicted applications in treating various diseases. This highlights the importance of isoquinoline alkaloids as a crucial source of leads for new therapeutic agents (Dembitsky et al., 2015).

Neuroprotective, Antiaddictive, and Antidepressant-Like Activity

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine present in the mammalian brain, structurally related to "1-(isoquinolin-5-yl)-N-methylmethanamine," displays neuroprotective, antiaddictive, and antidepressant-like activities in animal models of central nervous system disorders. Its effects suggest potential therapeutic applications in neurodegenerative diseases, demonstrating the broad pharmacological significance of isoquinoline derivatives (Antkiewicz‐Michaluk et al., 2018).

Broad Therapeutic Potentials

Isoquinoline derivatives exhibit a wide range of biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. This diverse therapeutic profile underscores the chemical class's importance in modern therapeutics and its role in developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).

Nucleic Acid-Binding and Drug Design

Isoquinoline alkaloids, including structures similar to "1-(isoquinolin-5-yl)-N-methylmethanamine," have shown remarkable importance in biomedical research and drug discovery programs due to their potential anticancer properties. These compounds interact with nucleic acids, offering insights into designing new drugs with effective therapeutic agents. Understanding the binding specifics, including specificity and energetics, is crucial for developing novel therapeutic agents (Bhadra & Kumar, 2012).

Safety And Hazards

Orientations Futures

There are ongoing studies on isoquinoline compounds for their potential use in cancer treatment . For example, a compound with an unprecedented dual mechanism of action targeting both mitosis and autophagy has been discovered . This compound shows selectivity for cancer cells over normal cells, which is a key objective of targeted therapy .

Propriétés

IUPAC Name |

1-isoquinolin-5-yl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-7-9-3-2-4-10-8-13-6-5-11(9)10/h2-6,8,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEHQGMKUUTMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586304 | |

| Record name | 1-(Isoquinolin-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(isoquinolin-5-yl)-N-methylmethanamine | |

CAS RN |

157610-84-9 | |

| Record name | N-Methyl-5-isoquinolinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157610-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Isoquinolin-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]](/img/structure/B129488.png)

![(5R,8R)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B129500.png)

![(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B129521.png)